molecular formula C14H20 B3031116 1-Methyl-2-(1-methylcyclohexyl)benzene CAS No. 14962-10-8

1-Methyl-2-(1-methylcyclohexyl)benzene

Cat. No.: B3031116
CAS No.: 14962-10-8
M. Wt: 188.31 g/mol
InChI Key: HFDYGXWYOJNFJS-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H20. It is a derivative of benzene, where a methyl group and a 1-methylcyclohexyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(1-methylcyclohexyl)benzene can be synthesized through several methods. One common synthetic route involves the alkylation of toluene with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(1-methylcyclohexyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Scientific Research Applications

1-Methyl-2-(1-methylcyclohexyl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials science.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1-methylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(1-methylcyclohexyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzene ring with a 1-methylcyclohexyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-methyl-2-(1-methylcyclohexyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-12-8-4-5-9-13(12)14(2)10-6-3-7-11-14/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDYGXWYOJNFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554617
Record name 1-Methyl-2-(1-methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14962-10-8
Record name 1-Methyl-2-(1-methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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